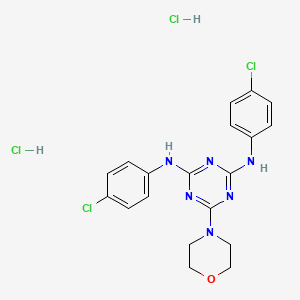

N2,N4-bis(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride

Description

N2,N4-bis(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride is a triazine derivative featuring:

- A morpholine substituent at the 6-position, enhancing solubility via hydrogen bonding and polarity.

- Dihydrochloride salt form, improving aqueous solubility and stability compared to the free base.

This compound is structurally related to agrochemicals and pharmaceuticals, with substituents tailored for specific interactions (e.g., enzyme inhibition or receptor binding) .

Properties

IUPAC Name |

2-N,4-N-bis(4-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2N6O.2ClH/c20-13-1-5-15(6-2-13)22-17-24-18(23-16-7-3-14(21)4-8-16)26-19(25-17)27-9-11-28-12-10-27;;/h1-8H,9-12H2,(H2,22,23,24,25,26);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAFFRUBKRWIJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl4N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2,N4-bis(4-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and reports.

Structure and Properties

The compound features a triazine core with two 4-chlorophenyl groups and a morpholino substituent. Its molecular formula is , and it has a molecular weight of approximately 407.31 g/mol. The presence of the morpholino group enhances its solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H20Cl2N6 |

| Molecular Weight | 407.31 g/mol |

| CAS Number | 310457-39-7 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It has been shown to inhibit specific enzymes and receptors that are crucial in cancer progression and other diseases. For example, it exhibits inhibitory effects on:

- DNA Topoisomerase IIα : Critical for DNA replication and transcription.

- Carbonic Anhydrases : Involved in regulating pH and fluid balance.

- Various Kinases : Key players in signal transduction pathways.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB231) and prostate cancer cells. The selectivity of the compound for cancer cells over non-cancerous cells suggests a promising therapeutic index.

Antimicrobial Properties

Research indicates that this compound also possesses antimicrobial properties. It has been tested against several bacterial strains, showing effective inhibition at relatively low concentrations.

Case Studies

- Anticancer Study : A study evaluated the compound's effects on MDA-MB231 breast cancer cells, revealing an IC50 value lower than that of standard chemotherapy agents. The mechanism was linked to apoptosis induction via the mitochondrial pathway.

- Antimicrobial Evaluation : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Focus | Biological Activity | Key Findings |

|---|---|---|

| Anticancer | Cell Proliferation | Significant inhibition in MDA-MB231 cells |

| Antimicrobial | Bacterial Growth | Effective against multiple bacterial strains |

| Enzyme Inhibition | Topoisomerases | Inhibitory effects on DNA topoisomerase IIα |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

Table 1: Key Structural and Functional Differences

Impact of Substituent Position and Electronic Effects

- 4-Chlorophenyl vs. 2-Chlorophenyl: 4-Chloro (para): Allows planar molecular geometry, optimizing π-π interactions with aromatic residues in biological targets .

Chlorine vs. Ethyl/Methyl Groups :

Morpholine vs. Other Amines :

Salt Form and Solubility

- Dihydrochloride vs. Hydrochloride: The dihydrochloride form of the target compound likely offers higher aqueous solubility than mono-hydrochloride derivatives (e.g., CAS 1217104-47-6), critical for bioavailability in pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.